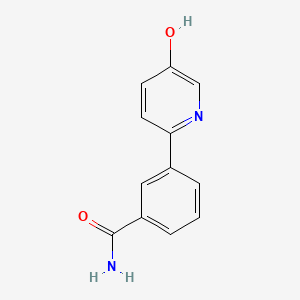

3-(5-Hydroxypyridin-2-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-hydroxypyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-12(16)9-3-1-2-8(6-9)11-5-4-10(15)7-14-11/h1-7,15H,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJILRZFVHDYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692539 | |

| Record name | 3-(5-Hydroxypyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261991-48-3 | |

| Record name | 3-(5-Hydroxypyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 5 Hydroxypyridin 2 Yl Benzamide and Analogues

Approaches for Core Scaffold Construction

The fundamental assembly of the 3-(5-Hydroxypyridin-2-yl)benzamide scaffold requires robust methods for linking the two aromatic rings and introducing the key functional groups.

The amide bond is the linchpin of the target molecule. A common and straightforward approach involves the reaction of a benzoic acid derivative with an aminopyridine. To facilitate this coupling, the carboxylic acid is typically activated. One method involves converting the benzoic acid into a more reactive acyl chloride, often by using thionyl chloride (SOCl₂), which then readily reacts with the amino group of the pyridine (B92270) derivative. researchgate.net

Modern peptide coupling reagents are also employed to form the amide bond under milder conditions, improving functional group tolerance. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxidhexafluorophosphate (HATU) have been shown to be highly efficient for coupling carboxylic acids to amines. nih.gov The reaction between an N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide and hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) with piperidine (B6355638) as a catalyst also highlights a method for forming amide-containing heterocyclic systems. nih.gov

A general representation of this key reaction is the coupling of a substituted 3-carboxybenzoyl derivative with a 2-aminopyridine (B139424) moiety.

Table 1: Example Reagents for Amide Bond Formation

| Reagent Class | Specific Example | Role |

| Activating Agent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |

| Coupling Reagent | HATU | Facilitates direct amide bond formation |

| Base Catalyst | Piperidine | Used in specific heterocyclic syntheses |

The 5-hydroxypyridine unit can be incorporated using several strategies. One approach is to start with a pre-functionalized pyridine ring where the hydroxyl group is already present, albeit often in a protected form to prevent unwanted side reactions during the amide coupling step. The 4-methoxybenzyl group is a suitable protecting group for the hydroxyl function as it can be removed more easily than a standard benzyl (B1604629) group. nih.gov Another common precursor is 2-amino-5-methoxypyridine, where the methoxy (B1213986) group can be cleaved later in the synthesis using reagents like hydrogen bromide in acetic acid to reveal the desired hydroxyl group. google.com

Alternatively, the hydroxyl group can be introduced through a multi-step sequence. For instance, a one-pot synthesis of 2-hydroxy-5-nitropyridine (B147068) involves the nitration of 2-aminopyridine followed by a diazotization reaction. google.com The synthesis of various pyridine derivatives can also be achieved from 5-acetal-1-carbonyl compounds through an acid-promoted cyclization of an oxime intermediate. clockss.org A patent describes a method for synthesizing 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-bromo(iodo)pyridine, which involves protection of the amino group, substitution of the halogen with a benzyloxy group, and subsequent deprotection. google.com

The benzamide (B126) portion of the molecule offers numerous sites for derivatization to create a library of analogues. Functionalization can be achieved by starting with substituted benzoic acids before the amide bond formation or by modifying the benzamide ring after the core scaffold is assembled.

Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for directly modifying the benzamide ring. nih.gov For instance, the ortho-C–H bonds of benzamides can be selectively oxygenated using various transition metal catalysts like palladium, rhodium, and copper. thieme-connect.com Copper(I) bromide has been used to catalyze the ortho-C–H acyloxylation of benzamides with carboxylic acids without the need for additional ligands. thieme-connect.com The direct alkylation of N,N-dialkyl benzamides with methyl sulfides can be achieved under transition metal-free conditions using lithium diisopropylamide (LDA), which facilitates a directed ortho-lithiation. researchgate.net These methods allow for the late-stage introduction of various functional groups, enhancing molecular diversity. nih.govmdpi.com

Advanced Synthetic Techniques and Reaction Pathways

Modern synthetic chemistry offers sophisticated tools that can streamline the synthesis of complex molecules like this compound, often increasing efficiency and atom economy.

Transition metals play a pivotal role in modern organic synthesis, enabling bond formations that are difficult or impossible with classical methods. rsc.org

Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a highly efficient method for forming 1,2,3-triazole rings from azides and terminal alkynes. organic-chemistry.orgwikipedia.org While not directly forming the pyridine or benzamide rings, CuAAC is invaluable for linking molecular fragments or for attaching complex substituents to either the pyridine or benzamide moieties. rsc.orgnih.govacs.org For example, an azide-functionalized benzamide could be coupled with an alkyne-functionalized pyridine, or vice-versa, to create analogues where the two rings are linked by a triazole. The reaction is known for its high yield, mild conditions, and tolerance of a wide range of functional groups. organic-chemistry.org

Co-catalyzed C-H Amidation: Cobalt catalysis has gained prominence for its ability to facilitate C-H activation and amidation. researchgate.net This method allows for the direct formation of an amide C-N bond from a C-H bond, offering a more atom-economical route compared to traditional cross-coupling reactions. nih.govnih.gov For example, cobalt(III) catalysts can be used for the intermolecular amidation of thiobenzamides or the C-H amidation of arenes using dioxazolones as the amidating agent. researchgate.netnih.gov This technique can be applied to directly functionalize the benzamide ring or to construct the core amide linkage itself under oxidant-free conditions. snnu.edu.cnthieme-connect.comresearchgate.net

Table 2: Comparison of Advanced Coupling Reactions

| Reaction | Catalyst | Reactants | Bond Formed | Key Features |

| CuAAC | Copper(I) | Azide, Terminal Alkyne | C-N (in Triazole ring) | High efficiency, mild conditions, bio-orthogonal. organic-chemistry.orgacs.org |

| C-H Amidation | Cobalt(III) | Arene C-H, Amide Source | C-N (Amide) | High atom economy, direct functionalization. researchgate.netnih.gov |

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. mdpi.comfrontiersin.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. frontiersin.orgnih.gov

Several MCRs are known for producing N-containing heterocycles, including pyridines and their fused derivatives. rsc.org For instance, a one-pot synthesis of substituted pyridines can be achieved through a domino cyclization-oxidative aromatization approach. organic-chemistry.org The Biginelli and Hantzsch reactions are classic MCRs that yield dihydropyrimidines and dihydropyridines, respectively, which can be precursors to the target scaffold. frontiersin.org While a specific MCR for this compound is not prominently reported, the principles of MCRs can be applied to rapidly assemble complex analogues by combining, for example, an amino-pyridine component, a dicarbonyl compound, and a benzaldehyde (B42025) derivative in a single pot. researchgate.netyoutube.com

Synthesis of Hydroxypyridinone and Benzamide Hybrids

The creation of hybrid molecules incorporating both hydroxypyridinone (HPO) and benzamide moieties represents a significant strategy in drug discovery. This approach aims to combine the distinct properties of each fragment, such as the metal-chelating ability of HPOs and the target-binding capabilities of benzamides, into a single therapeutic agent.

A notable approach to synthesizing these hybrids involves the coupling of a protected hydroxypyridinone intermediate with a substituted benzoic acid. nih.gov For instance, in the development of multi-targeting agents for Alzheimer's disease, researchers have designed and synthesized a series of benzamide-hydroxypyridinone (HPO) hybrids. nih.gov The synthetic strategy commences with the protection of the hydroxyl group of a commercially available HPO, such as maltol, using a suitable protecting group like 4-methoxybenzyl chloride. This is followed by a reaction with ethylenediamine (B42938) under alkaline conditions to yield a key intermediate. nih.gov

The benzamide portion is typically prepared from a corresponding benzoic acid derivative. These benzoic acids can be functionalized with various alkoxy or benzyloxy groups to explore structure-activity relationships. nih.gov The coupling of the HPO intermediate and the benzoic acid is then achieved using standard peptide coupling reagents. A common method involves the activation of the carboxylic acid group of the benzoic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a coupling additive such as 2-mercaptothiazoline (B133348) and a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov The final step involves the deprotection of the HPO hydroxyl group, often using an acid like trifluoroacetic acid, to yield the desired benzamide-HPO hybrid. nih.gov

| Entry | Reactants | Coupling Reagents | Key Intermediates | Final Product Class | Ref. |

| 1 | Protected Hydroxypyridinone, Substituted Benzoic Acid | DCC, 2-mercaptothiazoline, DMAP | Amide derivatives | Benzamide-Hydroxypyridinone Hybrids | nih.gov |

| 2 | Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, 2-hydroxybenzamide | Ethanol (solvent) | 1,4-Dihydropyridine hybrid benzamide | 1,4-Dihydropyridine Hybrid Benzamide Derivatives | nih.gov |

Precursor-Based Synthesis for Radiolabeling Applications

The development of radiolabeled compounds is crucial for non-invasive imaging techniques like Positron Emission Tomography (PET). For a molecule like this compound, introducing a positron-emitting isotope such as fluorine-18 (B77423) (¹⁸F) requires the synthesis of a suitable precursor that can undergo a facile radiolabeling reaction.

A common strategy for ¹⁸F-labeling of aromatic compounds involves nucleophilic aromatic substitution (SₙAr) on an electron-deficient aromatic ring. This necessitates the presence of an activating group, such as a nitro group (-NO₂) or a trimethylammonium salt, and a good leaving group. For a compound like this compound, a precursor could be designed where a nitro group is positioned on the benzamide ring to facilitate the introduction of [¹⁸F]fluoride. For example, a one-pot, two-step radiosynthesis of a PARP inhibitor, [¹⁸F]PARPi, has been developed using a Boc-protected nitro-precursor. nih.gov This method involves the nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride, followed by acidic deprotection. nih.gov

Another established method for introducing ¹⁸F is through the displacement of a mesylate precursor. nih.govnih.gov In this approach, a hydroxyalkyl group is first introduced onto the scaffold, which is then converted to a mesylate. The subsequent nucleophilic substitution with [¹⁸F]fluoride yields the desired ¹⁸F-labeled product. For instance, the radiosynthesis of a PARP-1 inhibitor, [¹⁸F]12, was achieved by the nucleophilic substitution of a mesylate precursor under conventional conditions (K₂₂₂/K₂CO₃) in DMF. nih.gov

More recent advancements in radiolabeling include copper-mediated ¹⁸F-fluorodeboronation of aryl pinacol (B44631) boronic esters. snmjournals.org This method allows for the radiolabeling of molecules that might be sensitive to the harsh conditions of traditional SₙAr reactions. A precursor for this compound could potentially be synthesized with a boronic ester group on the benzamide ring, which would then be subjected to copper-mediated ¹⁸F-fluorination.

| Precursor Type | Radiolabeling Method | Key Reagents | Application Example | Ref. |

| Nitro-precursor | Nucleophilic Aromatic Substitution | [¹⁸F]Fluoride, K₂₂₂/K₂CO₃ | [¹⁸F]PARPi | nih.gov |

| Mesylate precursor | Nucleophilic Substitution | [¹⁸F]Fluoride, K₂₂₂/K₂CO₃ | [¹⁸F]PARP-1 inhibitor ([¹⁸F]12) | nih.gov |

| Aryl Pinacol Boronic Ester | Copper-Mediated Fluorodeboronation | [¹⁸F]Fluoride, Copper catalyst | [¹⁸F]Olaparib | snmjournals.org |

| Trimethylammonium precursor | Nucleophilic Heteroaromatic Substitution | [¹⁸F]Fluoride, K₂₂₂/K₂CO₃ | Pyridine-based PET tracers | iaea.org |

Mechanistic Investigations and Biological Targets of 3 5 Hydroxypyridin 2 Yl Benzamide and Derivatives

Enzyme Inhibition and Modulation

Histone Deacetylase (HDAC) Inhibition and Zinc Binding Group Interactions

The benzamide (B126) group is a well-established zinc-binding group (ZBG) for histone deacetylase inhibitors (HDACis), which are crucial in targeting the active site of HDAC enzymes. researchgate.net HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. Their overactivity is implicated in various cancers, making them a significant therapeutic target. nih.gov

The inhibitory mechanism of benzamide-containing compounds involves the chelation of the zinc ion within the enzyme's active site. nih.gov This interaction is primarily mediated by the amino group of the benzamide. nih.gov Unlike hydroxamic acids, another common ZBG, benzamides often exhibit greater selectivity for class I HDACs (HDAC1, 2, 3, and 8). researchgate.net The development of novel ZBGs is an active area of research to improve the potency and selectivity of HDACis and to address potential toxicities associated with existing inhibitors. nih.gov For instance, the 2-(oxazol-2-yl)phenol moiety has been identified as a novel ZBG that mimics the zinc-binding pattern of the benzamide group. nih.gov Derivatives containing this group have shown inhibitory activity against several HDAC isoforms. nih.gov

Research into various derivatives has provided insight into their inhibitory potential. While specific data for 3-(5-Hydroxypyridin-2-yl)benzamide is limited, related structures show a range of activities.

Table 1: Inhibitory Activity of Selected HDAC Inhibitors

| Compound | Target HDAC | IC₅₀ | Reference |

|---|---|---|---|

| Chrysin Derivative C22 | HDACs | 27.13 ± 2.74 µM | researchgate.net |

| Chrysin Derivative C23 | HDACs | 47.47 ± 1.13 µM | researchgate.net |

| Compound 10 (2-(oxazol-2-yl)phenol derivative) | HDAC1 | >20 µM | nih.gov |

| Compound 10 (2-(oxazol-2-yl)phenol derivative) | HDAC6 | 1.8 µM | nih.gov |

| Indazole Derivative 16b | HDAC1 | 13 nM | semanticscholar.org |

| Indazole Derivative 16b | HDAC2 | 62 nM | semanticscholar.org |

| Indazole Derivative 16b | HDAC8 | 41 nM | semanticscholar.org |

| YSL-109 (Hydroxamic acid derivative) | HDAC1 | 259.439 µM | nih.gov |

| YSL-109 (Hydroxamic acid derivative) | HDAC6 | 0.537 nM | nih.gov |

| YSL-109 (Hydroxamic acid derivative) | HDAC8 | 2.24 µM | nih.gov |

| Suberoylanilide Hydroxamic Acid (SAHA) | HDACs | 0.15 ± 0.02 µM | semanticscholar.org |

This table presents data for illustrative derivatives and may not be fully representative of all compounds in this class.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair processes. nih.govjst.go.jp Inhibitors of PARP have emerged as important therapeutic agents, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality. nih.gov The benzamide moiety is a cornerstone of many potent PARP inhibitors, where it typically occupies the nicotinamide-binding pocket of the enzyme, competing with the natural substrate NAD+. researchgate.netgoogle.com

The development of benzamide derivatives as PARP-1 inhibitors is an area of intense research. nih.govjst.go.jp Modifications to the benzamide scaffold are aimed at enhancing potency and selectivity. For instance, a series of benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds were designed and synthesized, leading to compounds with nanomolar inhibitory activity against PARP-1. jst.go.jp Compound 13f from this series demonstrated an IC₅₀ of 0.25 nM for PARP-1. jst.go.jp Similarly, the development of ABT-888 (Veliparib), a 1H-benzimidazole-4-carboxamide derivative, highlights the versatility of the carboxamide group in achieving potent PARP inhibition, with a Kᵢ of 5 nM against both PARP-1 and PARP-2. researchgate.net

Table 2: Inhibitory Activity of Selected Benzamide-Based PARP Inhibitors

| Compound | Target PARP | IC₅₀ / Kᵢ | Reference |

|---|---|---|---|

| Compound 13f | PARP-1 | 0.25 nM (IC₅₀) | jst.go.jp |

| ABT-888 (Veliparib) | PARP-1/2 | 5 nM (Kᵢ) | researchgate.net |

| Olaparib | PARP-1 | 13 nM (IC₅₀) | researchgate.net |

| Compound 16l (1H-Thieno[3,4-d]imidazole-4-carboxamide derivative) | PARP-1 | 0.043 µM (IC₅₀) | nih.gov |

This table presents data for illustrative derivatives and may not be fully representative of all compounds in this class.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters. nih.gov MAO-B is of particular interest as a therapeutic target for neurodegenerative conditions like Parkinson's disease, as its inhibition can increase dopamine (B1211576) levels in the brain. nih.gov The hydroxypyridine scaffold, present in this compound, has been incorporated into various compounds designed as MAO-B inhibitors. researchgate.net

Derivatives combining hydroxypyridinone (a related structure) with other pharmacophores have yielded potent and selective MAO-B inhibitors. researchgate.net For example, a series of benzamide-hydroxypyridinone hybrids were synthesized, with some compounds showing significant MAO-B inhibitory activity. researchgate.net Similarly, phthalimide-hydroxypyridinone derivatives have been developed as dual-function agents with both iron-chelating and MAO-B inhibitory properties. researchgate.net One such compound, 11n , exhibited selective hMAO-B inhibitory activity with an IC₅₀ of 0.79 µM. researchgate.net The isolated 3-hydroxypyridine (B118123) derivative, emoxypine, has also been shown to decrease MAO-B activity. nih.gov

Table 3: Inhibitory Activity of Selected MAO-B Inhibitors

| Compound / Derivative Class | Target MAO | IC₅₀ | Reference |

|---|---|---|---|

| Phthalimide-hydroxypyridinone derivative 11n | hMAO-B | 0.79 ± 0.05 µM | researchgate.net |

| Chromone-hydroxypyridinone hybrid 17d | hMAO-B | 67.02 ± 4.3 nM | researchgate.net |

| N-propargylamine-hydroxamic acid/o-aminobenzamide hybrid If | MAO-B | 99.0 nM | researchgate.net |

| Xanthoangelol | MAO-B | 43.9 µM | psu.edu |

| 4-Hydroxyderricin | MAO-B | 3.43 µM | psu.edu |

| Pyridazinobenzylpiperidine Derivative S5 | MAO-B | 0.203 µM | nih.gov |

This table presents data for illustrative derivatives and may not be fully representative of all compounds in this class.

Kinase Inhibition (e.g., Transforming Growth Factor-beta Type 1 Receptor Kinase)

The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in advanced stages. mdpi.com The TGF-β type I receptor kinase (also known as ALK5) is a key mediator of this pathway and a target for therapeutic intervention. nih.gov

The benzamide moiety is found in several potent kinase inhibitors. A notable example is SB-431542 , a small molecule inhibitor that contains a 4-(5-benzo mdpi.comresearchgate.netdioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide structure. nih.gov It selectively inhibits ALK5 with an IC₅₀ of 94 nM, thereby blocking the phosphorylation of its downstream substrate, Smad3. nih.gov This inhibition prevents the nuclear translocation of Smad proteins and subsequent gene transcription. nih.gov The development of other ALK5 inhibitors, such as Galunisertib (IC₅₀ of 56 nM) and RepSox (IC₅₀ of 4 nM), further underscores the potential of targeting this kinase. medchemexpress.com

Table 4: Inhibitory Activity of Selected TGF-β Type I Receptor (ALK5) Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ | Reference |

|---|---|---|---|

| SB-431542 | ALK5 | 94 nM | nih.gov |

| Galunisertib (LY2157299) | ALK5 (TGF-βRI) | 56 nM | medchemexpress.com |

| RepSox (E-616452) | ALK5 | 4 nM | medchemexpress.com |

| SB 525334 | ALK5 | 14.3 nM | medchemexpress.com |

| TP-008 | ALK5 | 25 nM | researchgate.net |

This table presents data for illustrative derivatives and may not be fully representative of all compounds in this class.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. mdpi.com In humans, the urease produced by the bacterium Helicobacter pylori is a key virulence factor, allowing the bacterium to survive in the acidic environment of the stomach and contribute to the pathogenesis of gastritis, peptic ulcers, and gastric cancer. researchgate.net Therefore, urease inhibitors are of significant interest for the treatment of H. pylori infections.

Pyridine (B92270) carboxamide derivatives have been explored as potential urease inhibitors. mdpi.comresearchgate.net A study of various pyridine carboxamide and carbothioamide derivatives revealed that their inhibitory potential is influenced by the type and position of substituents on the pyridine ring. mdpi.com For example, a derivative with a chlorine atom at the meta position of the pyridine ring of a carbothioamide showed potent inhibition with an IC₅₀ value of 1.07 µM. mdpi.comresearchgate.net The corresponding carboxamide also showed selective inhibition. mdpi.comresearchgate.net Molecular docking studies suggest that these compounds can interact with the nickel ions in the active site of the urease enzyme. mdpi.com

Table 5: Inhibitory Activity of Selected Pyridine Carboxamide Derivatives Against Urease

| Compound | Substituent | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Rx-6 (carbothioamide) | 5-chloro | 1.07 ± 0.043 | mdpi.comresearchgate.net |

| Rx-7 (carboxamide) | Unsubstituted | 2.18 ± 0.058 | mdpi.comresearchgate.net |

| Carboxamide Derivative | 2-CH₃ | 3.41 ± 0.011 | mdpi.com |

| Carboxamide Derivative | 3-Cl | 4.07 ± 0.003 | researchgate.net |

| Imidazopyridine-based oxazole (B20620) 4i | - | 5.68 ± 1.66 | nih.gov |

| Imidazopyridine-based oxazole 4o | - | 7.11 ± 1.24 | nih.gov |

This table presents data for illustrative derivatives and may not be fully representative of all compounds in this class.

Nematode Complex II Inhibition

Mitochondrial complex II, also known as succinate (B1194679) dehydrogenase (SDH), is a crucial enzyme in the electron transport chain and the tricarboxylic acid (TCA) cycle. acs.orgacs.org It catalyzes the oxidation of succinate to fumarate. nih.gov Inhibition of nematode complex II has been identified as a promising strategy for the development of new anthelmintic agents, particularly in light of growing resistance to existing drugs. nih.govnih.gov

Benzamide derivatives represent a significant class of compounds with nematicidal activity that selectively target nematode complex II. nih.govresearchgate.net The fungicide Fluopyram is a well-known example of a benzamide that inhibits SDH. nih.gov Structure-activity relationship studies have shown that the amide group is essential for the nematicidal activity of these compounds. nih.gov A high-throughput screen identified the ortho-substituted benzamide families, Wact-11 and Wact-12, as potent and selective inhibitors of nematode complex II with low toxicity to mammalian cells. nih.govresearchgate.net More recently, novel amide derivatives containing an oxadiazole moiety have been synthesized and shown to have potent nematicidal activity against Bursaphelenchus xylophilus, with one compound exhibiting an IC₅₀ of 15.0 µmol/L for SDH inhibition. acs.org

Table 6: Nematicidal Activity of Selected Benzamide and Related Derivatives

| Compound | Organism / Target | Activity (LC₅₀ / IC₅₀) | Reference |

|---|---|---|---|

| Compound C16 | Caenorhabditis elegans | 8.65 mg/L (LC₅₀) | researchgate.net |

| Compound D21 | Caenorhabditis elegans | 6.83 mg/L (LC₅₀) | researchgate.net |

| Tioxazafen (Commercial nematicide) | Caenorhabditis elegans | 5.98 mg/L (LC₅₀) | researchgate.net |

| Compound 51 (oxadiazole amide) | Bursaphelenchus xylophilus | 6.9 mg/L (LC₅₀) | acs.org |

| Compound 51 (oxadiazole amide) | SDH | 15.0 µmol/L (IC₅₀) | acs.org |

This table presents data for illustrative derivatives and may not be fully representative of all compounds in this class.

Receptor Modulation and Allosteric Interactions (e.g., mGlu5 Negative Allosteric Modulation)

The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating glutamatergic signaling in the central nervous system. mdpi.com Dysregulation of mGluR5 activity has been implicated in a variety of neurological and psychiatric disorders, making it an important therapeutic target. mdpi.com One major strategy for modulating this receptor's activity is through negative allosteric modulators (NAMs), which bind to a site on the receptor distinct from the glutamate binding site (the orthosteric site). mdpi.comresearchgate.net This binding event induces a conformational change in the receptor that reduces its response to glutamate. researchgate.net

Aryl benzamide derivatives, the class of compounds to which this compound belongs, have been identified as potent mGluR5 NAMs. mdpi.com Research into structurally related compounds, such as 3-(pyridin-2-yl-ethynyl)benzamide, has demonstrated the potential of this scaffold. Starting from initial high-throughput screening hits, medicinal chemistry efforts have led to the development of potent mGluR5 NAMs with IC₅₀ values below 50 nM. nih.govresearchgate.net

The mechanism of these NAMs involves binding within the receptor's transmembrane (7TM) domain. mdpi.com Key interactions that stabilize the binding of aryl benzamide NAMs include hydrogen bonds and hydrophobic contacts with specific amino acid residues such as Pro655, Tyr659, and Trp945. mdpi.com The specific structural features of the benzamide derivatives significantly influence their activity. For instance, modifications to the aryl rings and the linker connecting them can enhance potency and improve physicochemical properties. mdpi.com The development of various mGluR5 NAMs, such as GRN-529 and VU0285683, has validated the therapeutic potential of this mechanism for conditions like anxiety, pain, and depression. nih.govnih.gov

Table 1: Examples of mGluR5 Negative Allosteric Modulators (NAMs) and their Potency

| Compound Name | Type/Scaffold | Potency (IC₅₀) | Reference |

|---|---|---|---|

| HTS Hit 1 | 3-(pyridin-2-yl-ethynyl)benzamide | 926 nM | nih.gov |

| Optimized Analogs | 3-(pyridin-2-yl-ethynyl)benzamide | <50 nM | nih.govresearchgate.net |

| GRN-529 | Novel mGluR5 NAM | 3.1 nM | nih.gov |

| VU0285683 | 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | High Affinity (MPEP site) | nih.gov |

Chelating Properties and Metal Ion Interactions (e.g., Iron Chelation)

The this compound structure contains a 5-hydroxy-2-pyridinone moiety, which is a derivative of hydroxypyridinone (HOPO). Hydroxypyridinones are a well-established class of chelating agents known for their high affinity for hard metal ions, particularly trivalent metal ions like iron(III) (Fe³⁺). mdpi.comnih.gov The chelating activity stems from the ortho-positioned keto and hydroxy groups, which form stable five-membered rings with metal ions. mdpi.com

The affinity of hydroxypyridinones for iron(III) makes them suitable for applications in chelation therapy to treat iron overload conditions. nih.govnih.gov The effectiveness of a chelator is often measured by its pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at standard conditions (pH 7.4, [Fe³⁺]=1 µM, [Ligand]=10 µM). A higher pFe³⁺ value indicates stronger iron binding capacity. nih.gov

Different isomers of hydroxypyridinones exhibit varying chelating strengths. Studies comparing hexadentate ligands, which incorporate three bidentate HOPO units, have shown that the 3-hydroxy-4-pyridinone (3,4-HOPO) and 1-hydroxy-2-pyridinone (1,2-HOPO) isomers generally form more stable iron complexes than the 3-hydroxy-2-pyridinone (3,2-HOPO) isomer. rsc.org The pFe³⁺ values for these hexadentate ligands follow the sequence: 3,4-HOPO > 1,2-HOPO >> 3,2-HOPO. rsc.org The specific functionality on the pyridinone ring can be tailored to fine-tune the pKₐ of the ligand and, consequently, its metal binding affinity at physiological pH. nih.gov For example, introducing an amido group at the C² position can decrease the pKₐ, which in turn increases the pFe³⁺ value and iron chelating efficiency at pH 7.4. nih.gov

Table 2: Iron(III) Affinity of Different Hexadentate Hydroxypyridinone (HOPO) Ligands

| Ligand Type | pFe³⁺ Value | Reference |

|---|---|---|

| Hexadentate 3,4-HOPO | >27 | rsc.org |

| Hexadentate 1,2-HOPO | ~27 | rsc.org |

| Hexadentate 3,2-HOPO | ~23 | rsc.org |

| Deferiprone (Bidentate 3,4-HOPO) | 17.50 | nih.gov |

| CP254 (Hexadentate 3,4-HOPO) | 27.24 | nih.gov |

Role in Targeted Drug Delivery Systems (e.g., Antibody-Drug Conjugate Linkers)

Targeted drug delivery systems, such as antibody-drug conjugates (ADCs), are designed to deliver a potent cytotoxic agent specifically to cancer cells while minimizing damage to healthy tissues. nih.gov An ADC consists of three main components: a monoclonal antibody that targets a specific antigen on the tumor cell surface, a highly potent cytotoxic drug (payload), and a chemical linker that connects the antibody to the drug. nih.gov

The linker is a critical component, influencing the stability, solubility, and release mechanism of the drug. nih.gov The structure of this compound possesses features that make it a potential candidate for use in linker technology. The benzamide portion of the molecule provides a stable, synthetically versatile scaffold that can be incorporated into larger linker constructs. creative-biolabs.com

Furthermore, the hydroxypyridinone moiety's strong metal-chelating ability opens possibilities for its use in radiopharmaceutical-based targeted therapies. nih.gov In this approach, the chelator can be attached to a targeting molecule (like an antibody) and used to carry a therapeutic or diagnostic radionuclide, such as gallium-68 (B1239309) (⁶⁸Ga). The high affinity and specific coordination chemistry of hydroxypyridinones allow for stable radiolabeling. nih.gov Therefore, a bifunctional chelator based on the this compound structure could serve as a linker to conjugate a radiometal to an antibody, creating an agent for targeted radiotherapy or PET (Positron Emission Tomography) imaging. The linker's design can be optimized to ensure the stability of the conjugate in circulation and efficient delivery of the radioisotope to the target site. google.commdpi.com

Computational Chemistry and in Silico Modeling in 3 5 Hydroxypyridin 2 Yl Benzamide Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. This method is crucial for predicting the binding affinity and mode of action of compounds like 3-(5-Hydroxypyridin-2-yl)benzamide. The process involves placing the ligand into the binding site of a target protein and evaluating the interaction energy using a scoring function.

In studies of related benzamide (B126) derivatives, molecular docking has been instrumental in identifying key interactions that drive molecular recognition. For instance, research on N-(2-aminophenyl)-benzamide derivatives as histone deacetylase (HDAC) inhibitors utilized docking to reveal hydrogen bond interactions with critical amino acid residues within the enzyme's active site. researchgate.net Similarly, docking studies on N-(2- and 3-pyridinyl)benzamide derivatives helped elucidate their binding mechanism as quorum sensing inhibitors in Pseudomonas aeruginosa. nih.gov

For this compound, a typical docking study would involve:

Preparation of the Ligand: Generating a 3D structure of the molecule and optimizing its geometry.

Selection of a Protein Target: Identifying a biologically relevant receptor, such as a kinase, polymerase, or deacetylase, which are common targets for benzamide-containing compounds. researchgate.netnih.govnih.gov

Docking Simulation: Using software like AutoDock or Schrödinger's Glide to place the ligand into the protein's binding pocket.

Analysis of Results: Examining the predicted binding poses and scoring functions to identify the most stable complex. The analysis focuses on specific interactions, such as hydrogen bonds formed by the hydroxyl and amide groups, and π-π stacking involving the pyridine (B92270) and benzene (B151609) rings.

These interaction profiles are essential for understanding binding specificity and for the rational design of more potent analogues. nih.gov

Table 1: Illustrative Molecular Docking and Interaction Profile

| Protein Target (Example) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interactions with this compound |

|---|---|---|---|

| Histone Deacetylase 2 (HDAC2) | -8.5 | HIS142, ASP101, TYR306 | H-bond (Amide NH), H-bond (Hydroxyl OH), Pi-Pi Stacking (Benzene Ring) |

| HCV NS5B Polymerase | -7.9 | TYR448, SER556, ASP318 | H-bond (Carbonyl O), H-bond (Pyridine N), Hydrophobic Interaction |

| Glucokinase (GK) | -9.1 | ARG63, THR65, TYR215 | H-bond (Hydroxyl OH), H-bond (Amide Group), Pi-Alkyl Interaction |

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors—physicochemical properties of a molecule—QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

For a class of compounds including this compound, a 3D-QSAR study would typically involve aligning a set of analogues and generating fields that describe their steric and electrostatic properties. In studies on N-(2-aminophenyl)-benzamide derivatives, 3D-QSAR models successfully predicted anti-HDAC2 activity, demonstrating high statistical significance with a coefficient of determination (r²) of 0.735. researchgate.net Other QSAR studies on benzamide-containing molecules have revealed the importance of descriptors like hydrophobicity (XlogP), molecular shape (kappa2), and electrostatic properties (Quadrupole1) for cytotoxic activity. nih.gov

The development of a QSAR model for analogues of this compound would follow these steps:

Data Set Compilation: A series of analogues with experimentally determined biological activities is gathered.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, thermodynamic) is calculated for each molecule.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation linking the descriptors to activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation, q²) and external validation sets. A robust model should have high r² and q² values. researchgate.net

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model

| Descriptor Type | Descriptor Name | Significance in Model | Interpretation |

|---|---|---|---|

| Electronic | Dipole Moment (µ) | Positive Correlation | Higher polarity may enhance interactions with the target. |

| Thermodynamic | LogP (Octanol/Water Partition) | Negative Correlation | Lower lipophilicity might be favorable for optimal activity. |

| Steric | Molecular Volume | Positive Correlation | Larger substituents in specific regions may improve binding. |

| Topological | Wiener Index | Negative Correlation | Increased molecular branching could decrease activity. |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. Conformational analysis identifies the low-energy, stable three-dimensional arrangements of a molecule, which is critical as only specific conformations may be biologically active.

MD simulations are essential for validating docking results and assessing the stability of the predicted binding pose. In research on N-(2- and 3-pyridinyl)benzamide derivatives, MD simulations were performed to understand the stability of the ligand-protein complex. nih.gov Similarly, a 40-nanosecond MD simulation of 5-hydroxy-2H-pyridazin-3-one derivatives bound to HCV NS5B polymerase confirmed the stability of the docked structures and provided deeper insights into the binding process. nih.gov Such simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and can help identify key water molecules that may mediate interactions.

Virtual Screening Methodologies for Novel Analogues

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly narrows down the candidates for experimental testing.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock a large number of compounds from a database (e.g., ZINC database). nih.gov The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further evaluation.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses a known active ligand, such as this compound, as a template. The screening searches for molecules in a database that have similar 2D or 3D structural features or pharmacophores. Pharmacophore modeling identifies the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. nih.gov

Studies have shown that both approaches can be highly effective. For example, a virtual screening campaign to find new immunoproteasome inhibitors successfully used both docking and pharmacophore modeling to identify novel active compounds. nih.gov

In Silico Property Prediction for Mechanism Exploration

In silico methods can predict a wide range of molecular properties that help in exploring the compound's potential mechanism of action and reactivity.

Hydrogen-Bond Pattern: The arrangement of hydrogen bond donors (the -OH and -NH- groups) and acceptors (the carbonyl oxygen and pyridine nitrogen) in this compound is critical for its interaction with biological targets. Computational analysis can predict both intramolecular and intermolecular hydrogen bonding patterns, which dictate the compound's conformation and binding orientation. libretexts.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the three-dimensional charge distribution of a molecule. researchgate.net For this compound, an MEP map would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating regions that are likely to act as hydrogen bond acceptors or engage in electrophilic interactions. Positive potential (blue) would be found around the amide and hydroxyl protons, marking them as hydrogen bond donors and sites for nucleophilic attack. researchgate.netresearchgate.net

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller energy gap suggests higher reactivity. nih.gov These quantum chemical descriptors are valuable in QSAR studies and for understanding electronic transitions.

Table 3: Predicted Quantum Chemical Descriptors (Illustrative)

| Property | Predicted Value (a.u.) | Interpretation |

|---|---|---|

| HOMO Energy | -0.235 | Region of electron donation (centered on the hydroxypyridine ring) |

| LUMO Energy | -0.048 | Region of electron acceptance (centered on the benzamide moiety) |

| HOMO-LUMO Gap (ΔE) | 0.187 | Indicates moderate chemical reactivity and stability. |

| Electronegativity (χ) | 0.142 | Overall ability to attract electrons. |

| Chemical Hardness (η) | 0.094 | Resistance to change in electron distribution. |

Lead Identification and Optimization Strategies for Benzamide Hydroxypyridine Scaffolds

Hit-to-Lead Progression and Profiling

The journey from a "hit" — a compound showing activity in an initial high-throughput screening (HTS) — to a "lead" involves a meticulous process of profiling and optimization. upmbiomedicals.com Initially, hits are grouped based on their structural similarities and ranked according to their potency, affinity for the target, and ligand efficiency. drugtargetreview.com This "hit triage" helps to eliminate unpromising structures and focus on those with the most potential. drugtargetreview.com

In the case of benzamide-hydroxypyridine scaffolds, this progression often starts with a hit compound identified from HTS. For instance, a series of 3-(pyridin-2-yl-ethynyl)benzamide negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5 NAMs) was developed starting from an HTS hit with an initial inhibitory concentration (IC50) of 926 nM. nih.gov Through subsequent optimization, compounds with significantly improved potencies (IC50 < 50 nM) were generated. nih.gov

The profiling of these early-stage compounds extends beyond simple potency assays. Key parameters that are evaluated include:

Ligand Efficiency (LE): This metric relates the binding energy of a compound to the number of its non-hydrogen atoms. It helps in identifying compounds that have a favorable binding efficiency for their size. drugtargetreview.com

Lipophilic Efficiency (LipE): LipE assesses the potency of a compound in relation to its lipophilicity. High lipophilicity can often lead to poor pharmacokinetic properties and toxicity. drugtargetreview.com Monitoring LipE values was a key strategy in the optimization of the aforementioned mGluR5 NAMs. nih.gov

Physicochemical Properties: Early assessment of properties like solubility, permeability, and metabolic stability is crucial to avoid downstream failures.

This comprehensive profiling allows for the selection of the most promising hit series to advance into lead optimization. drugtargetreview.com

Rational Design for Enhanced Biological Activity and Selectivity

Rational drug design plays a pivotal role in enhancing the biological activity and selectivity of the benzamide-hydroxypyridine scaffold. This approach relies on an understanding of the structure-activity relationships (SAR) and the binding interactions with the target protein. nih.govnih.gov

A key strategy involves modifying specific functional groups on the scaffold to improve potency and selectivity. For example, in the development of inhibitors for the enzyme 12-lipoxygenase, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized. nih.gov This led to the identification of compounds with nanomolar potency and excellent selectivity over related enzymes. nih.gov

Computational tools are frequently employed in this rational design process. Molecular docking simulations can predict how different analogues of the benzamide-hydroxypyridine scaffold will bind to the active site of a target protein. nih.gov This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to have improved activity.

The following table illustrates how modifications to a hypothetical benzamide-hydroxypyridine scaffold could influence its biological activity, based on common SAR principles.

| Modification | Rationale | Predicted Outcome |

| Introduction of a halogen substituent on the aniline (B41778) ring | May enhance binding through halogen bonding interactions. | Increased potency. |

| Variation of the substituent on the pyridine (B92270) nitrogen | Can alter solubility and interactions with the solvent-exposed region of the binding pocket. | Improved pharmacokinetic properties. |

| Alteration of the linker between the benzamide (B126) and hydroxypyridine rings | Can optimize the geometry of the molecule for better fit within the binding site. | Enhanced binding affinity. |

Iterative Design-Make-Test-Analyze (DMTA) Cycles in Lead Optimization

Lead optimization is an iterative process aimed at refining the properties of a lead compound to produce a clinical candidate. researchgate.net This is achieved through a series of Design-Make-Test-Analyze (DMTA) cycles. chemrxiv.org

Design: In this phase, new analogues of the lead compound are designed based on the current understanding of the SAR and computational modeling. researchgate.netchemrxiv.org

Make: The designed compounds are then synthesized by medicinal chemists. chemrxiv.org

Test: The newly synthesized compounds are subjected to a battery of biological and pharmacokinetic assays to evaluate their potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. drugtargetreview.comresearchgate.net

Analyze: The data from these tests are then analyzed to further refine the SAR and inform the design of the next generation of compounds. chemrxiv.org

This cyclical process allows for the systematic improvement of the lead compound's properties. For example, a study focused on expediting hit-to-lead progression utilized a large dataset of reactions to train deep graph neural networks for reaction prediction. chemrxiv.org This, combined with virtual screening and property assessment, led to the identification and synthesis of potent inhibitors with up to a 4500-fold improvement in potency over the original hit. chemrxiv.org The goal of these iterative cycles is to achieve an optimal balance of potency, selectivity, and drug-like properties. upmbiomedicals.com

Development of Easily Synthesizable Analogues

The ability to rapidly and efficiently synthesize a diverse range of analogues is a cornerstone of successful lead optimization. chemrxiv.org The development of easily synthesizable analogues of the 3-(5-Hydroxypyridin-2-yl)benzamide scaffold is crucial for exploring the chemical space around the lead compound.

Synthetic routes are often designed to be convergent, allowing for the rapid assembly of a library of compounds from a set of common intermediates. For instance, a general procedure for the synthesis of benzoyl thieno[2,3-b]pyridine (B153569) derivatives involved the coupling of two key fragments: a carbonitrile and a 2-chloroacetamide. nih.gov This modular approach facilitates the creation of a wide variety of analogues by simply changing the starting materials for each fragment.

Another example is the synthesis of N-pyridin-2-yl benzamide analogues, which started from 3-nitrobenzoic acid. researchgate.net The synthetic route involved several steps, including reaction with thionyl chloride and subsequent coupling with various 2-aminopyridines, to generate a library of compounds for evaluation. researchgate.net

The development of efficient and flexible synthetic strategies is paramount. For example, a multi-step synthesis of a pyrrolo[1,2-a]quinoxaline (B1220188) derivative began with commercially available 2-nitroaniline (B44862) and proceeded through several key reactions, including a Suzuki coupling, to yield the final product. mdpi.com Such well-defined synthetic pathways are essential for the timely progression of a lead optimization campaign.

Q & A

Q. What are the common synthetic routes for preparing 3-(5-Hydroxypyridin-2-yl)benzamide and its intermediates?

The synthesis typically involves multi-step reactions, including:

- Pyridine functionalization : Chlorination or hydroxylation of pyridine derivatives via electrophilic aromatic substitution .

- Coupling reactions : Formation of intermediates using Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the pyridyl group to the benzamide core .

- Amidation : Reaction of carboxylic acid derivatives (e.g., benzoyl chloride) with amines under basic conditions to form the benzamide moiety . Key considerations include protecting-group strategies for the hydroxyl group to prevent side reactions during coupling steps.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and purity.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- High-Performance Liquid Chromatography (HPLC) : To assess purity, especially for intermediates prone to byproducts .

- Infrared Spectroscopy (IR) : To verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What crystallization techniques are suitable for obtaining high-quality crystals for X-ray diffraction?

- Slow Evaporation : Use polar solvents (e.g., ethanol/water mixtures) to promote gradual crystal growth.

- Vapor Diffusion : For hygroscopic compounds, employ anti-solvent vapor diffusion in sealed chambers.

- Refinement Tools : SHELX software suite for structure solution and refinement, leveraging its robustness in handling small-molecule crystallography .

Q. What are the key considerations in selecting solvents and catalysts for amidation reactions?

- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states.

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps; DMAP or HOBt for amide bond formation to minimize racemization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

- Substituent Variation : Systematically modify hydroxyl group position, pyridine substituents, and benzamide para-substituents.

- Biological Assays : Measure EC₅₀/IC₅₀ values in enzyme inhibition (e.g., kinase assays) or receptor-binding studies.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Conformational Analysis : Perform molecular dynamics simulations to account for protein flexibility.

- Free Energy Perturbation (FEP) : Quantify binding energy differences caused by substituent changes.

- Experimental Validation : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

- DoE (Design of Experiments) : Apply factorial design to optimize temperature, catalyst loading, and stoichiometry.

- Continuous Flow Chemistry : For hazardous intermediates (e.g., benzoyl chlorides), use flow reactors to enhance safety and reproducibility .

Q. What in vitro/in vivo models are appropriate for evaluating enzyme inhibitory activity?

- In Vitro : Recombinant enzyme assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to determine IC₅₀.

- In Vivo : Oral glucose tolerance tests (OGTT) in rodent models for metabolic disorders, paired with pharmacokinetic profiling (AUC, half-life) .

Q. How do steric/electronic effects of substituents influence binding affinity?

Q. What degradation pathways are observed under varying pH and temperature conditions?

- Acidic Conditions : Hydrolysis of the amide bond to form carboxylic acid and amine derivatives.

- Oxidative Stress : Degradation of the hydroxypyridyl group via radical-mediated oxidation.

- Accelerated Stability Testing : Use HPLC-MS to identify degradation products under forced conditions (40°C/75% RH) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.